Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(3-(hydroxymethyl)piperidin-1-yl)ethanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Benzyl (2-(3-(carboxymethyl)piperidin-1-yl)ethyl)carbamate.
Reduction: Benzyl (2-(3-(aminomethyl)piperidin-1-yl)ethyl)carbamate.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine moieties.
Mechanism of Action
The mechanism of action of Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-(piperazin-1-yl)ethyl)carbamate: Similar structure but with a piperazine ring instead of a piperidine ring.
Benzyl (2-(3-(aminomethyl)piperidin-1-yl)ethyl)carbamate: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
Uniqueness
Benzyl (2-(3-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules .
Properties
Molecular Formula |
C16H24N2O3 |
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Molecular Weight |
292.37 g/mol |
IUPAC Name |
benzyl N-[2-[3-(hydroxymethyl)piperidin-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c19-12-15-7-4-9-18(11-15)10-8-17-16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6,15,19H,4,7-13H2,(H,17,20) |
InChI Key |
POIUUBVDTJBAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCNC(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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